4-(METHYLTHIO)-3-BUTENYLISOTHIOCYANATE
Description
Structure
3D Structure
Properties
CAS No. |
51598-96-0 |
|---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
4-isothiocyanato-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H9NS2/c1-9-5-3-2-4-7-6-8/h3,5H,2,4H2,1H3 |
InChI Key |
RYSPJKHYSHFYEB-UHFFFAOYSA-N |
SMILES |
CSC=CCCN=C=S |
Canonical SMILES |
CSC=CCCN=C=S |
Synonyms |
4-(methylthio)-3-butenyl isothiocyanate 4-methylthio-3-butenyl isothiocyanate raphasatin |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of 4 Methylthio 3 Butenylisothiocyanate
Impact of Abiotic Stressors on Biosynthesis
Abiotic stressors such as nutrient availability, temperature, and water status have been shown to modulate glucosinolate biosynthesis.
Selenium Enrichment: Selenium (Se) is an abiotic factor that has been studied for its impact on glucosinolate biosynthesis, with some conflicting findings. While some studies suggest that selenium can enhance the accumulation of certain glucosinolates, others report a decrease. The effect appears to be dependent on the plant species, the form of selenium supplied, and the concentration used. For instance, selenium supplementation in broccoli has been observed to decrease the production of glucosinolates, which may be due to the downregulation of genes involved in the biosynthesis of precursor amino acids like methionine.
Drought and Salinity: Water availability is a critical factor influencing secondary metabolism in plants. Drought stress has been shown to increase the concentration of total glucosinolates in the leaves of some Brassica oleracea crops. mdpi.com For example, under water stress, the amount of glucobrassicin, an indolic glucosinolate, increased in certain varieties of Brassica oleracea. mdpi.com Similarly, salinity stress can also lead to an increase in glucosinolate content in plants. nih.gov
Temperature and Light: Temperature and light conditions also play a role in regulating glucosinolate levels. High temperatures have been reported to increase the glucosinolate content in various Brassica plants. mdpi.com The photoperiod can also influence the concentration of specific glucosinolates. mdpi.com
The following table summarizes the effects of various abiotic stressors on glucosinolate biosynthesis:
Table 1: Effects of Abiotic Stressors on Glucosinolate Biosynthesis
| Abiotic Stressor | Effect on Glucosinolate Content | Plant Species Studied |
|---|---|---|
| Selenium | Decreased levels | Broccoli |
| Drought | Increased levels in leaves | Brassica oleracea mdpi.com |
| Salinity | Increased levels | Brassica species nih.gov |
| High Temperature | Increased levels | Brassica species mdpi.com |
| Light | Modulates levels | Cinnamomum pauciflorum researchgate.net |
Role of Biotic Interactions on Biosynthesis
Biotic interactions, particularly with herbivores and pathogens, are potent inducers of glucosinolate biosynthesis, representing a key component of the plant's defense system.
Insect Herbivory: Herbivory by insects, especially those specialized on Brassicaceae, can lead to significant changes in glucosinolate profiles. For example, feeding by the larvae of Pieris brassicae (the large white butterfly) on Brassica nigra has been shown to induce an increase in the concentration of sinigrin, an aliphatic glucosinolate, in both leaves and flowers. nih.gov The plant's response to herbivory often involves the activation of the jasmonic acid signaling pathway, which in turn upregulates the expression of genes involved in the biosynthesis of indole (B1671886) glucosinolates. mdpi.com This induction of glucosinolates serves as a chemical defense to deter further insect feeding. mdpi.com
Fungal Pathogens: Infection by fungal pathogens can also trigger an increase in glucosinolate production. Studies have shown that both pathogenic and non-pathogenic fungi can induce changes in the glucosinolate composition of Brassicaceae seeds upon germination. nih.govacs.org For instance, elicitation with the pathogenic fungus Fusarium oxysporum and the non-pathogenic Rhizopus oryzae led to an increase in the total glucosinolate content in Sinapis alba (white mustard) seeds. acs.org The induction of indolic glucosinolates, in particular, has been consistently observed in response to fungal elicitation and is considered a vital part of the plant's innate immunity. nih.govacs.org For example, infection of Brassica napus with the fungal pathogen Verticillium longisporum resulted in higher levels of gluconasturtiin. uni-hannover.de
The following table provides an overview of the impact of biotic interactions on glucosinolate biosynthesis:
Table 2: Impact of Biotic Interactions on Glucosinolate Biosynthesis
| Biotic Interaction | Effect on Glucosinolate Content | Specific Glucosinolates Affected | Plant/Insect/Pathogen System |
|---|---|---|---|
| Insect Herbivory | Increased levels | Sinigrin | Brassica nigra / Pieris brassicae nih.gov |
| Insect Herbivory | Increased levels | Indole glucosinolates | Brassicaceae / Generalist herbivores mdpi.com |
| Fungal Elicitation | Increased total GSL | p-hydroxybenzyl GSL | Sinapis alba / Fusarium oxysporum, Rhizopus oryzae acs.org |
| Fungal Infection | Increased levels | Gluconasturtiin | Brassica napus / Verticillium longisporum uni-hannover.de |
Occurrence, Distribution, and Chemotaxonomic Significance of 4 Methylthio 3 Butenylisothiocyanate
Taxonomic Distribution in Plant Families and Genera
4-(Methylthio)-3-butenyl isothiocyanate is a naturally occurring isothiocyanate derived from the enzymatic hydrolysis of its precursor, glucoraphasatin (also known as 4-methylthio-3-butenyl glucosinolate). researchgate.netcropj.com Isothiocyanates are biologically active breakdown products of glucosinolates, a class of sulfur-containing compounds found extensively in cruciferous vegetables. oregonstate.eduresearchgate.nettandfonline.com The formation of 4-(methylthio)-3-butenyl isothiocyanate occurs when the plant tissue is damaged, allowing the myrosinase enzyme to come into contact with the glucosinolate precursor. oregonstate.edunih.gov
The occurrence of 4-(methylthio)-3-butenyl isothiocyanate is predominantly and characteristically associated with species within the Brassicaceae (or Cruciferae) family. cropj.comnih.govmdpi.com Extensive research has identified this compound as a principal and abundant isothiocyanate in various cultivars of radish (Raphanus sativus), including the Japanese white radish, or daikon. nih.govacs.orgnih.gov In many radish varieties, it is considered the main volatile constituent responsible for their characteristic pungency. researchgate.net
Studies have confirmed its presence in numerous strains of Raphanus sativus, where it often represents the most abundant isothiocyanate. researchgate.netnih.govtandfonline.comtandfonline.com For instance, a methanol (B129727) extract of a Tunisian variety of R. sativus showed that 4-(methylthio)-3-butenyl isothiocyanate, also known as raphasatin, was the most abundant compound, constituting 20% of the extract. tandfonline.comresearchgate.nettandfonline.com Similarly, its precursor, 4-methylthio-3-butenyl glucosinolate, was found to be the major glucosinolate in the edible roots and sprouts of radish cultivars. cropj.com
While 4-(methylthio)-3-butenyl isothiocyanate is strongly linked to Raphanus, other related isothiocyanates are found in other Brassicaceae genera. For example, Eruca sativa (rocket or arugula) is known to contain high levels of 4-methylthiobutyl isothiocyanate (erucin), which is derived from the hydrolysis of glucoerucin. mdpi.comnih.govnih.gov Another related species, wild radish (Raphanus raphanistrum), has been shown to have 4-isothiocyanato-1-(methylthio)-1-butene as the major compound in its seed oil, accounting for over 94% of the composition. mdpi.com
Current scientific literature overwhelmingly confines the natural occurrence of 4-(methylthio)-3-butenyl isothiocyanate and its glucosinolate precursor to the Brassicaceae family. Glucosinolates as a class of compounds are almost exclusively found in plants of the order Brassicales, which includes the Brassicaceae family. cropj.com There is no significant evidence to date of 4-(methylthio)-3-butenyl isothiocyanate being identified as a native compound in other plant lineages. Its presence is considered a key chemotaxonomic marker for the Raphanus genus within the Brassicaceae family.
Intra-Plant Distribution and Tissue Specificity
The concentration and distribution of 4-(methylthio)-3-butenyl isothiocyanate and its precursor vary significantly among different organs and tissues within the plant.
Research on Raphanus sativus has demonstrated a distinct pattern of accumulation in various plant parts. The compound is particularly abundant in the roots, which are the primary edible portion of the daikon radish. researchgate.netacs.orgsemanticscholar.org It has been identified as a main volatile component contributing to the pungency of radish roots. researchgate.net One analysis of radish microgreens also found that 4-methylthio-3-butenyl isothiocyanate and its isomers were the most abundant volatile components. researchgate.net
The precursor, 4-methylthio-3-butenyl glucosinolate, shows a similar distribution. It has been identified as the major glucosinolate in the edible roots and sprouts of radish, accounting for 75.5% and 71.5% of the total glucosinolates in these tissues, respectively. cropj.com In contrast, the leaves of the radish plant contain a different profile of glucosinolates, with indol-3-ylmethyl glucosinolate being the predominant type. cropj.com Seeds of the related species Raphanus raphanistrum are also a rich source, with the derived isothiocyanate dominating the volatile oil. mdpi.com This differential accumulation suggests specific physiological roles and biosynthetic regulation within different plant organs.
| Plant Organ | Relative Abundance of Precursor | Reference |
|---|---|---|
| Edible Roots | Major Glucosinolate (75.5% of total) | cropj.com |
| Sprouts | Major Glucosinolate (71.5% of total) | cropj.com |
| Leaves | Not the major glucosinolate | cropj.com |
| Seeds (R. raphanistrum) | Precursor to the major volatile isothiocyanate (94.77%) | mdpi.com |
Direct studies on the subcellular localization of 4-(methylthio)-3-butenyl isothiocyanate are limited because the compound is formed dynamically upon tissue injury. However, extensive research on its precursor glucosinolate provides a clear understanding of the localization that enables its formation.
In intact plant cells, glucosinolates are physically separated from the myrosinase enzyme. oregonstate.edu Glucosinolates are primarily stored within the cell vacuole or in specialized, sulfur-rich "S-cells". nih.gov The myrosinase enzyme, conversely, is located in the cytoplasm or in distinct myrosin cells. This compartmentalization prevents the hydrolysis of glucosinolates in healthy, undamaged tissue. When the plant tissue is disrupted by chewing, cutting, or pest attack, the cellular compartments are ruptured, allowing the glucosinolate to mix with myrosinase, which rapidly catalyzes the formation of 4-(methylthio)-3-butenyl isothiocyanate and other products. tandfonline.comnih.gov
Geographic and Environmental Variations in Compound Abundance (e.g., plant strains, cultivation conditions)
The abundance of 4-(methylthio)-3-butenyl isothiocyanate in Raphanus sativus is not uniform and is significantly influenced by genetic and environmental factors.
Marked differences in the concentration of this compound have been observed among various radish strains. A comparative study of eight daikon strains revealed substantial variation in their 4-(methylthio)-3-butenyl isothiocyanate content. nih.govacs.org Wild or original strains, such as 'Karami' and 'Momoyama', were found to contain significantly higher amounts of the compound compared to the common improved strain, 'Aokubi'. nih.gov The 'Karami' strain, for example, contained over five times more 4-(methylthio)-3-butenyl isothiocyanate than the 'Aokubi' strain. acs.org This suggests a strong genetic basis for the production and accumulation of this isothiocyanate. researchgate.net
Cultivation conditions and geographic location also play a role. Research has noted that the content of isothiocyanates in daikon was highest during the traditional cold winter harvest season in Japan, known as 'Syun', suggesting that temperature may be a critical environmental factor influencing its concentration. researchgate.net Differences have also been noted between radish varieties from different geographical origins, such as Tunisia and India. tandfonline.comtandfonline.com These variations highlight the importance of both genotype and environment in determining the chemical profile of the plant.
| Daikon Strain | Type | MTBITC Content (µmol/100 g fresh weight) | Reference |
|---|---|---|---|
| Karami | Wild/Original | 363.5 | nih.govacs.org |
| Momoyama | Wild/Original | 168.0 | nih.govacs.org |
| Aokubi | Common/Improved | 71.0 | nih.govacs.org |
Ecological and Inter Species Roles of 4 Methylthio 3 Butenylisothiocyanate
Role in Plant Defense Mechanisms Against Herbivory
Plants from the Brassicaceae family produce a variety of isothiocyanates as a primary defense against insect herbivores plos.orgmdpi.com. These compounds are typically released upon tissue damage, creating a chemical barrier that deters feeding and negatively impacts herbivore physiology plos.org.
Isothiocyanates function as potent deterrents against a wide range of insect herbivores. While direct studies on the deterrent effect of pure 4-(methylthio)-3-butenyl isothiocyanate are specific, the effects of structurally similar isothiocyanates provide strong evidence for its role. Research on the related compound, 4-methylsulfinylbutyl isothiocyanate (4MSOB-ITC), demonstrates that these toxins are key components of plant defense plos.orgnih.gov. Generalist herbivores, in particular, often avoid plants containing high levels of these defensive chemicals, which act as a signal of low-quality or toxic food sources. The pungent nature of isothiocyanates is a primary mechanism through which this deterrence is achieved, repelling insects before significant feeding occurs.
Beyond simple deterrence, isothiocyanates exhibit direct anti-feedant and toxic properties that inhibit the growth and survival of herbivores. A study using an artificial diet containing 4-methylsulfinylbutyl isothiocyanate (4MSOB-ITC), a compound closely related to 4-(methylthio)-3-butenyl isothiocyanate, explicitly demonstrated these effects on the generalist herbivore Trichoplusia ni (cabbage looper) plos.orgnih.gov. Caterpillars fed diets with high concentrations of this isothiocyanate experienced significantly reduced survivorship and lower growth rates compared to those on a toxin-free diet plos.orgnih.gov. These findings highlight the direct physiological cost imposed on herbivores that consume plant tissues containing these compounds, confirming their crucial role in plant defense.
Table 1: Effect of a Related Isothiocyanate (4-methylsulfinylbutyl isothiocyanate) on Herbivore Performance
This table summarizes research findings on the impact of an isothiocyanate, structurally similar to 4-(methylthio)-3-butenyl isothiocyanate, on the growth and survival of the herbivore Trichoplusia ni.
| Metric | Low Toxin Diet | High Toxin Diet | Outcome | Source |
| Survivorship | High | Reduced | Significant decrease in survival with high toxin concentration. | nih.gov, plos.org |
| Growth Rate | Normal | Reduced | Significant inhibition of caterpillar growth and development. | nih.gov, plos.org |
| Immune Response | Normal | Suppressed | Suppression of certain hemocytes and melanization activity. | plos.org |
Allelochemical Interactions in Plant-Plant Systems
Allelochemicals are compounds released by a plant that influence the growth and development of neighboring plants. Isothiocyanates, released into the soil during the decomposition of Brassicaceae plant matter, are known to have potent allelochemical effects mdpi.com.
The release of isothiocyanates into the soil, a process known as biofumigation, can effectively suppress the germination and growth of competing plant species (weeds) mdpi.comnih.gov. When plants rich in glucosinolates, such as radish, are incorporated into the soil, their breakdown releases a plume of volatile isothiocyanates mdpi.com. These compounds can inhibit seed germination and stunt the root development of nearby plants, giving the Brassicaceae crop a competitive advantage. This natural herbicidal activity is a key component of the allelopathic potential of plants that produce 4-(methylthio)-3-butenyl isothiocyanate and other related compounds. Agricultural practices such as crop rotation and the use of cover crops from the Brassicaceae family leverage this phenomenon to manage weeds naturally mdpi.com.
Table 2: Observed Effects of Different Isothiocyanates on Soil Microbial Communities
This table details the differential impacts of various isothiocyanates on the abundance and composition of bacteria and fungi in the soil.
| Isothiocyanate Type | Effect on Fungal Community | Effect on Bacterial Community | Source |
| Allyl ITC | Dramatic decrease in population (~85% reduction); shift in composition. | Transient increase in Firmicutes; overall population less impacted than fungi. | frontiersin.org |
| Butyl ITC | Shift in community composition (e.g., increase in Mortierella). | Initial suppression followed by a significant increase in bacterial numbers. | frontiersin.org |
| Benzyl (B1604629) ITC | Transient shift in community composition. | Transient shift in community composition. | frontiersin.org |
| Allyl ITC (in situ) | Increased fungal diversity; decrease in Trichoderma. | Reduced bacterial diversity; increase in beneficial genera like Lysobacter and Pseudomonas. | nih.gov |
Influence on Pathogen Interactions and Microbial Dynamics
One of the most well-documented ecological roles of isothiocyanates is their ability to suppress soil-borne plant pathogens mdpi.com. This antimicrobial and pesticidal activity is a cornerstone of the "biofumigation" effect.
Research has shown that 4-(methylthio)-3-butenyl isothiocyanate (raphasatin) possesses significant nematicidal properties researchgate.net. In a laboratory setting, it was found to be highly effective against the root-knot nematode Meloidogyne incognita, a major agricultural pest that damages plant roots researchgate.net. The pure compound strongly induced paralysis in the nematode larvae at very low concentrations researchgate.net.
Broader studies on isothiocyanates released from Brassicaceae seed meals and plant matter confirm their efficacy against a wide spectrum of pathogens mdpi.com. For instance, allyl isothiocyanate released from mustard (Brassica juncea) has been shown to suppress fungal pathogens like Pythium spp. and Rhizoctonia spp. mdpi.com. This broad-spectrum activity helps protect plants from various root diseases, demonstrating that the production of compounds like 4-(methylthio)-3-butenyl isothiocyanate is a vital defense strategy against microbial pathogens as well as herbivores. The mechanism involves the disruption of essential cellular processes in the pathogens, leading to growth inhibition or death mdpi.com.
Table 3: Nematicidal Activity of 4-(Methylthio)-3-butenyl Isothiocyanate (Raphasatin)
This table shows the high efficacy of 4-(methylthio)-3-butenyl isothiocyanate against the root-knot nematode Meloidogyne incognita.
| Compound | Target Organism | Efficacy (EC₅₀) | Timeframe | Source |
| 4-(Methylthio)-3-butenyl isothiocyanate | Meloidogyne incognita (J₂ larvae) | 1.3 ± 0.2 µg/ml | 24 hours | researchgate.net |
Antifungal Activity in Plant Systems
While specific studies detailing the antifungal activity of 4-(methylthio)-3-butenyl isothiocyanate against a wide range of plant pathogenic fungi are not extensively available in the reviewed literature, the broader class of isothiocyanates (ITCs), to which it belongs, is well-documented for its fungitoxic properties. Research has demonstrated that various ITCs derived from the enzymatic hydrolysis of glucosinolates in Brassicaceae plants are effective in controlling fungal pathogens.
For instance, a study on the in vitro activity of several pure ITCs against Sclerotinia sclerotiorum, a widespread plant pathogen, revealed that methyl, allyl, and benzyl ITCs were highly fungitoxic. nih.gov In the volatile phase, these compounds completely inhibited the mycelial growth of the fungus. nih.gov While aromatic ITCs showed lower toxicity in the petri dish assays, they were more potent when dissolved in the agar (B569324) medium. nih.gov Specifically, benzyl isothiocyanate was found to be the most effective at inhibiting the germination of sclerotia. nih.gov Another related compound, 3-methylsulfinyl-3-butenyl-isothiocyanate, has been reported to inhibit Monilinia laxa at low concentrations. nih.gov
The antifungal efficacy of ITCs is often dependent on their chemical structure and the target fungal species. The lipophilicity and volatility of ITCs are considered key factors influencing their antifungal action, allowing them to disrupt fungal cell membranes and interact with essential enzymes and proteins.
Interactive Data Table: Antifungal Activity of Various Isothiocyanates against Plant Pathogenic Fungi
| Isothiocyanate | Target Fungus | Observed Effect | Reference |
| Methyl ITC | Sclerotinia sclerotiorum | Complete inhibition of mycelial growth (volatile) | nih.gov |
| Allyl ITC | Sclerotinia sclerotiorum | Complete inhibition of mycelial growth (volatile) | nih.gov |
| Benzyl ITC | Sclerotinia sclerotiorum | Complete inhibition of mycelial growth (volatile); Highest inhibition of sclerotial germination | nih.gov |
| 3-Methylsulfinyl-3-butenyl-ITC | Monilinia laxa | Inhibition at low concentrations | nih.gov |
| 2-Phenylethyl ITC | Alternaria alternata | Significant inhibition of spore germination and mycelial growth | nih.gov |
Antibacterial Effects on Plant Pathogens
Similar to the antifungal data, specific research on the antibacterial effects of 4-(methylthio)-3-butenyl isothiocyanate against a comprehensive list of plant pathogenic bacteria is limited in the available scientific literature. However, studies on other isothiocyanates provide strong evidence for their bactericidal potential against various plant pathogens.
An investigation into the antibacterial properties of four different isothiocyanates (3-butenyl, 4-pentenyl, 2-phenylethyl, and benzyl isothiocyanate) demonstrated their effectiveness against several Gram-positive and Gram-negative bacteria. inrs.ca While the study did not focus exclusively on plant pathogens, it did include Pseudomonas aeruginosa, which can be an opportunistic plant pathogen. The results indicated that benzyl isothiocyanate and 2-phenylethyl isothiocyanate exhibited high activity against most of the tested bacteria. inrs.ca
The mechanism of antibacterial action of isothiocyanates is believed to involve the disruption of cell membrane integrity and the inhibition of essential enzymes. The electrophilic nature of the isothiocyanate group allows it to react with amino, sulfhydryl, and hydroxyl groups of proteins and enzymes within the bacterial cell, leading to a loss of function and eventual cell death.
Interactive Data Table: Antibacterial Activity of Various Isothiocyanates
| Isothiocyanate | Target Bacterium | Inhibition Zone Diameter (at 1.0 µL/mL) | Reference |
| 3-Butenyl isothiocyanate | Aeromonas hydrophila | 21.67 mm | inrs.ca |
| 4-Pentenyl isothiocyanate | Aeromonas hydrophila | 19.67 mm | inrs.ca |
| Benzyl isothiocyanate | Bacillus cereus | > 90.00 mm (at 0.1 µL/mL) | inrs.ca |
| 2-Phenylethyl isothiocyanate | Bacillus cereus | 58.33 mm (at 0.2 µL/mL) | inrs.ca |
Impact on Pollinator and Beneficial Insect Behavior
There is a notable lack of specific research on the direct impact of 4-(methylthio)-3-butenyl isothiocyanate on the behavior of pollinators and other beneficial insects. However, the broader body of research on glucosinolates and their hydrolysis products, including various isothiocyanates, indicates that these compounds play a significant role in mediating plant-insect interactions.
Isothiocyanates are known to act as both attractants and repellents to different insect species. For specialist herbivores that have co-evolved with Brassicaceae plants, these compounds can be feeding stimulants and oviposition cues. Conversely, for generalist herbivores and many other insects, isothiocyanates are often toxic and act as deterrents. nih.gov
Beneficial insects, such as parasitoids and predators of herbivores, can use isothiocyanates as volatile cues to locate their hosts. The release of these compounds from a damaged plant can signal the presence of feeding herbivores, attracting natural enemies to the plant's defense.
Regarding pollinators, the presence of glucosinolates and isothiocyanates in the nectar and pollen of Brassicaceae plants can influence foraging behavior. Some studies suggest that certain concentrations of these compounds may deter some pollinators, while others may be more tolerant. The specific effects are likely dependent on the type and concentration of the isothiocyanate, as well as the species of pollinator.
Insects possess detoxification mechanisms to cope with the ingestion of isothiocyanates. One major pathway is the mercapturic acid pathway, which involves the conjugation of the isothiocyanate with glutathione (B108866), a process catalyzed by glutathione-S-transferases (GSTs). nih.gov This detoxification process can influence the susceptibility of an insect to the toxic effects of isothiocyanates. nih.gov
Molecular and Cellular Mechanisms of 4 Methylthio 3 Butenylisothiocyanate Action in Vitro and Non Human Biological Systems
Modulation of Enzyme Activities in Non-Human Organisms
MTBITC has been shown to significantly modulate the activity of various enzyme systems that are critical for metabolizing and detoxifying foreign compounds (xenobiotics).
The direct inhibitory effect of 4-(methylthio)-3-butenyl isothiocyanate on cytochrome P450 (CYP450) enzymes in non-human models is not extensively documented. However, studies using precision-cut rat liver slices have provided insight into its modulatory role. In these models, the precursor glucosinolate, glucoraphasatin, did not significantly affect CYP1 enzymes on its own. nih.gov The enzymatic conversion of glucoraphasatin to MTBITC by myrosinase resulted in an increase in the O-dealkylation of methoxyresorufin, a marker of CYP1A2 activity, at higher concentrations. nih.gov This suggests a potential for induction rather than inhibition of certain CYP450 isoforms.
While some isothiocyanates are known inhibitors of CYP enzymes, current research on MTBITC points more towards a role in inducing phase II detoxification pathways. It has been hypothesized that MTBITC treatment might affect the inhibition of CYP enzymes in the rat esophagus, but this requires further investigation to be confirmed. nih.gov
A primary mechanism of MTBITC is the potent induction of phase II detoxification enzymes in non-human models. nih.govnih.gov These enzymes play a crucial role in protecting cells by neutralizing and facilitating the excretion of carcinogens and other toxic compounds.
In studies using precision-cut rat liver slices, the formation of MTBITC from its precursor led to a significant elevation in the activities of several key phase II enzymes. nih.gov Notably, the activities of quinone reductase and glutathione (B108866) S-transferase (GST) were increased. nih.gov Furthermore, MTBITC was observed to increase the activity of epoxide hydrolase and glucuronosyl transferase, while also elevating total glutathione concentrations in the rat liver tissue. nih.gov Research has confirmed that MTBITC induces a range of antioxidative enzymes, including GST and NAD(P)H:quinone oxidoreductase, in the hepatocytes of rats and mice. nih.gov
Table 1: Effect of 4-(Methylthio)-3-butenyl Isothiocyanate on Phase II Enzyme Activity in Rat Liver Slices This interactive table summarizes the observed changes in enzyme activity upon treatment with MTBITC.
| Enzyme/Compound | Observed Effect in Rat Liver Slices | Reference |
|---|---|---|
| Glutathione S-Transferase (GST) | ▲ Increased Activity | nih.gov |
| Quinone Reductase | ▲ Increased Activity | nih.gov |
| Epoxide Hydrolase | ▲ Increased Activity | nih.gov |
| Glucuronosyl Transferase | ▲ Increased Activity | nih.gov |
| Total Glutathione | ▲ Increased Concentration | nih.gov |
Impact on Cellular Signaling Pathways in Non-Human Models
MTBITC exerts its influence by modulating critical cellular signaling pathways, particularly those involved in the response to cellular stress.
The induction of phase II enzymes by MTBITC is mechanistically linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov This pathway is a primary regulator of cellular defense against oxidative stress. Studies in rat and mouse hepatocytes have shown that the induction of antioxidant enzymes by MTBITC is regulated transcriptionally through the ARE. nih.gov
Mechanistic studies in human cell lines, which may be applicable to non-human systems, suggest that Nrf2 activation by MTBITC is mediated by the generation of reactive oxygen species (ROS). merckmillipore.comnih.gov This initial increase in ROS acts as a signaling event, leading to the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of cytoprotective genes. merckmillipore.comnih.gov This process ultimately enhances the cell's capacity to neutralize oxidative threats. merckmillipore.com In studies on human esophageal cancer cells, the effects of MTBITC, including apoptosis and cell cycle arrest, were found to be dependent on ROS production, as they were abolished by the ROS scavenger N-acetyl-l-cysteine. jst.go.jpnih.gov This highlights ROS as a key upstream mediator of MTBITC's cellular effects.
Currently, there is a lack of available scientific literature regarding the specific effects of 4-(methylthio)-3-butenyl isothiocyanate on developmental signaling pathways in non-human models. Research has primarily focused on its role in chemoprevention and cellular stress responses.
Interactions with Biomolecules (Proteins, DNA) in Non-Human Models
MTBITC has been demonstrated to interact with essential biomolecules, which underlies its antimutagenic and antiproliferative properties.
The compound has shown significant antimutagenic activity in non-human biological systems. In the Escherichia coli B/r WP2 UV-induced mutation assay, pure MTBITC was identified as the principal antimutagenic agent found in daikon radish extracts. nih.govresearchgate.net This effect indicates an interaction with processes related to DNA damage and repair, thereby preventing mutations. nih.gov Further supporting this, MTBITC has been reported to inhibit genotoxicity both in vitro and in vivo. nih.gov
In addition to its effects on DNA, MTBITC interacts with various proteins. In rat models, treatment with MTBITC led to an increased expression of the p21 protein, a cyclin-dependent kinase inhibitor involved in cell cycle regulation. nih.gov In vitro studies have also demonstrated that MTBITC can directly interfere with the function of extracellular matrix proteins. Specifically, it has been shown to strongly inhibit the adhesion of cells to protein matrices such as fibronectin and fibrinogen. tandfonline.comresearchgate.net
Table 2: Interactions of 4-(Methylthio)-3-butenyl Isothiocyanate with Specific Biomolecules This interactive table details the observed interactions of MTBITC with DNA and proteins in non-human and in vitro models.
| Biomolecule Target | System/Model | Observed Effect | Reference |
|---|---|---|---|
| DNA | Escherichia coli B/r WP2 | Antimutagenic activity against UV-induced mutations | nih.govresearchgate.net |
| p21 protein | Rat esophagus | ▲ Increased expression | nih.gov |
| Fibronectin | In Vitro (Cell Adhesion Assay) | ▼ Inhibition of cell adhesion | tandfonline.comresearchgate.net |
| Fibrinogen | In Vitro (Cell Adhesion Assay) | ▼ Inhibition of cell adhesion | tandfonline.comresearchgate.net |
Covalent Modifications of Protein Targets
The biological activity of 4-(methylthio)-3-butenyl isothiocyanate (4-MTBI), like other isothiocyanates (ITCs), is largely attributed to the electrophilic nature of its isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophilic moieties in cellular components, particularly proteins, through covalent modification. The primary targets for this reaction are the sulfhydryl groups of cysteine residues. nih.govnih.gov The reaction, known as thiocarbamation, involves the formation of a dithiocarbamate (B8719985) adduct between the ITC's central carbon atom and the sulfur atom of a cysteine residue. nih.govoup.com This covalent binding can alter the protein's structure and function, leading to the modulation of various cellular pathways. nih.govjst.go.jp
While cysteine modification is the most rapid and common interaction, ITCs can also react irreversibly with other nucleophilic sites on proteins, such as the ε-amino group of lysine (B10760008) residues, to form stable thiourea (B124793) adducts. nih.govresearchgate.net However, this reaction is generally slower than the reaction with cysteine. nih.gov Studies on various ITCs have identified specific protein targets that are covalently modified, leading to significant biological outcomes. For instance, ITCs have been shown to bind to cysteine residues in tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. nih.gov Another identified target for some ITCs is the N-terminal proline of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine, which inhibits its activity. nih.govoup.com Although direct covalent modification of specific proteins by 4-MTBI is not extensively detailed in the available literature, its demonstrated biological effects, such as the induction of apoptosis and cell cycle arrest, are consistent with the mechanisms established for other ITCs that act via covalent protein modification. nih.govnih.govnih.gov
The general mechanism of ITC covalent modification of proteins is summarized in the table below.
| Target Residue | Type of Reaction | Adduct Formed | Reaction Conditions/Rate | Reference |
|---|---|---|---|---|
| Cysteine (-SH) | Thiocarbamation | Dithiocarbamate | Rapid reaction, favored at physiological pH (6-8). researchgate.netresearchgate.net | nih.govnih.gov |
| Lysine (-NH2) | Alkylation | Thiourea | Slower, irreversible reaction, favored at alkaline pH (9-11). nih.govresearchgate.netresearchgate.net | nih.govresearchgate.net |
Epigenetic Modulations (e.g., histone deacetylase (HDAC) inhibition, as suggested for ITCs generally)
A growing body of evidence suggests that isothiocyanates are capable of modulating epigenetic pathways, a key mechanism in their chemopreventive activity. jst.go.jp One of the most studied epigenetic targets of ITCs is the inhibition of histone deacetylase (HDAC) enzymes. jst.go.jp HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, ITCs can induce histone hyperacetylation, which relaxes chromatin structure and allows for the re-expression of silenced genes, such as those involved in cell cycle arrest (e.g., p21) and apoptosis. jst.go.jp
While direct enzymatic inhibition studies on 4-MTBI and HDACs are not prominent, research on its biological effects provides indirect evidence for this mechanism. In a study using a rat model of esophageal carcinogenesis, administration of 4-MTBI was found to significantly increase the expression of the p21 protein. nih.gov The p21 gene is a well-known downstream target that is upregulated following HDAC inhibition. nih.gov Researchers have noted that 4-MTBI shares a similar chemical structure to sulforaphane (B1684495), a potent and well-characterized HDAC inhibitor, and have suggested that 4-MTBI might exert similar activity through HDAC inhibition, although further direct investigation is required to confirm this hypothesis. nih.gov
Cellular Uptake, Transport, and Subcellular Fate in Non-Human Cells
For 4-MTBI to exert its effects on intracellular targets, it must first cross the cell membrane. While specific transporters for 4-MTBI have not been explicitly identified, the general mechanism for ITC uptake is understood to be a passive process. khanacademy.orgyoutube.com Once inside the cell, ITCs like 4-MTBI are known to react rapidly with intracellular thiols, most notably glutathione (GSH), the most abundant cellular antioxidant. oup.comnih.gov This conjugation, often catalyzed by glutathione S-transferases (GSTs), forms a dithiocarbamate adduct. nih.gov This process effectively traps the ITC inside the cell, leading to its intracellular enrichment and facilitating its interaction with various subcellular components. nih.govnih.gov
The subcellular fate of 4-MTBI can be inferred from its biological activities. The compound's ability to induce apoptosis and modulate cell cycle-related proteins like Bcl-2 and caspases suggests its presence and activity in the cytosol and at the mitochondrial level. nih.govresearchgate.net Furthermore, its proposed role in epigenetic modulation through HDAC inhibition and its observed effects on the expression of genes like p21 indicate that 4-MTBI or its metabolites can reach the nucleus to interact with nuclear proteins. nih.govnih.gov
Studies on Model Organisms (e.g., Saccharomyces cerevisiae, Drosophila, C. elegans, rodent models for in vivo efficacy without clinical human trial data)
The biological effects of 4-MTBI have been investigated in several non-human model organisms, ranging from microorganisms to rodents.
Saccharomyces cerevisiae
Early research into the biological properties of 4-MTBI identified its antimicrobial activity. A study from 1982 reported that 4-MTBI was effective against the yeast Saccharomyces cerevisiae.
Drosophila melanogaster & Caenorhabditis elegans
No specific studies investigating the effects of 4-(methylthio)-3-butenyl isothiocyanate in the model organisms Drosophila melanogaster (fruit fly) or Caenorhabditis elegans (nematode) were identified in the performed search.
Rodent Models
Multiple studies have utilized rodent models, primarily rats and hamsters, to investigate the in vivo efficacy of 4-MTBI, particularly its chemopreventive properties. In F344 rats, 4-MTBI demonstrated a significant chemopreventive effect against N-nitrosomethylbenzylamine (NMBA)-induced esophageal carcinogenesis. nih.govresearchgate.net It was shown to reduce the multiplicity of esophageal squamous cell papillomas when administered during either the initiation or promotion phase of carcinogenesis. nih.govresearchgate.net Mechanistically, this effect was associated with the suppression of cell proliferation and the induction of apoptosis, evidenced by increased p21 expression in the esophageal epithelium. nih.gov
In a hamster model, 4-MTBI was found to exert preventive effects against N-nitrosobis(2-oxopropyl)amine (BOP)-initiated pancreatic carcinogenesis when administered during the initiation stage. researchmap.jp Another study using Sprague-Dawley rats investigated the effects of a related compound, 4-(methylthio)butyl isothiocyanate, against 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced breast cancer, finding that it inhibited the upregulation of glycolytic enzymes and modulated the hypoxia pathway. nih.govresearchgate.net
The table below summarizes key findings from rodent studies on 4-MTBI and a closely related isothiocyanate.
| Model Organism | Compound | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| F344 Rats | 4-(methylthio)-3-butenyl isothiocyanate | NMBA-induced esophageal carcinogenesis | Significantly decreased multiplicity of squamous cell papilloma. Suppressed cell proliferation and induced apoptosis. Increased p21 expression. | nih.govresearchgate.net |
| Syrian Hamsters | 4-(methylthio)-3-butenyl isothiocyanate | BOP-initiated pancreatic carcinogenesis | Significantly decreased incidence and multiplicity of pancreatic lesions when given during the initiation stage. | researchmap.jp |
| Sprague-Dawley Rats | 4-(methylthio)butyl isothiocyanate | DMBA-induced breast cancer | Inhibited upregulation of glycolytic enzymes. Modulated Akt/mTOR signaling and the hypoxia pathway. Reduced levels of specific amino acids. | nih.govresearchgate.net |
Metabolism and Degradation Pathways of 4 Methylthio 3 Butenylisothiocyanate
Biotransformation by Plant Enzymes
The formation of 4-(methylthio)-3-butenyl isothiocyanate in plants is a classic example of the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". frontiersin.org This defensive mechanism is activated upon tissue damage.
Enzymatic Conversion : The precursor molecule, 4-methylthio-3-butenyl glucosinolate (also known as glucodehydroerucin), is compartmentalized separately from the enzyme myrosinase (a thioglucoside glucohydrolase) in intact plant cells. frontiersin.orggoogle.com When the plant tissue is disrupted by herbivores, pathogens, or mechanical damage, myrosinase comes into contact with the glucosinolate. researchgate.net The enzyme catalyzes the hydrolysis of the β-thioglucosidic bond, cleaving the glucose molecule from the glucosinolate. nih.gov This reaction yields an unstable intermediate, the thiohydroximate-O-sulfate aglycone. frontiersin.org
Spontaneous Rearrangement : In neutral conditions (pH ~7), this aglycone spontaneously undergoes a Lossen rearrangement, eliminating a sulfate group and forming 4-(methylthio)-3-butenyl isothiocyanate. frontiersin.orgnih.gov
Stability and Influencing Factors : The stability of the resulting isothiocyanate is influenced by several factors. Isothiocyanates are reactive compounds, and their persistence can be affected by pH and temperature. nih.gov The presence of other proteins, such as the epithiospecifier protein (ESP), can divert the aglycone rearrangement towards the formation of nitriles instead of isothiocyanates, although this is more common for alkenyl glucosinolates. frontiersin.orggoogle.com
| Factor | Influence on 4-(methylthio)-3-butenyl ITC Formation/Stability | Reference |
| Plant Tissue Disruption | Initiates contact between glucosinolate and myrosinase, starting the hydrolysis process. | frontiersin.orgresearchgate.net |
| Myrosinase Enzyme | Catalyzes the cleavage of glucose from the precursor glucosinolate. | google.comnih.gov |
| pH | Neutral pH favors the spontaneous rearrangement of the aglycone to form isothiocyanate. | frontiersin.orgnih.gov |
| Temperature | Affects the reactivity and chemical degradation rate of the formed isothiocyanate. | nih.gov |
Once formed, 4-(methylthio)-3-butenyl isothiocyanate is not static and can undergo further reactions and degradation within the plant's aqueous environment. As a reactive, unsaturated isothiocyanate, it is prone to cyclization and other transformations. chemrxiv.org
A closely related compound, 4-methylsulfinyl-3-butenyl isothiocyanate (sulforaphene), has been shown to be unstable in aqueous solutions, rapidly converting to a more water-soluble degradation product identified as 6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione. acs.orgnih.gov This reaction involves the participation of sulfur compounds like hydrogen sulfide (B99878), which can be produced by cruciferous vegetables upon tissue disruption. acs.org Given the structural similarity, it is plausible that 4-(methylthio)-3-butenyl isothiocyanate undergoes analogous degradation pathways, potentially forming cyclic thiones or dithiocarbamates. Isothiocyanates are known to react with nucleophilic compounds such as water, thiols, and amines, leading to the formation of dithiocarbamates and other derivatives. nih.govresearchgate.net
Microbial Degradation in Soil and Rhizosphere Environments
When plant material containing 4-(methylthio)-3-butenyl isothiocyanate is incorporated into the soil, for instance during biofumigation, the compound's fate is largely determined by the soil's microbial community and chemical properties. nih.gov
Soil microbiota are a primary factor in the reduction and degradation of isothiocyanates. nih.govresearchgate.net The degradation process is a combination of biological and chemical pathways. nih.gov
Biodegradation : Studies have shown that microbial activity is a predominant pathway for isothiocyanate degradation in soil. researchgate.netusda.gov The rate of biodegradation can be influenced by soil pH and a history of previous exposure to similar compounds, which may lead to an acclimated microbial population. nih.gov
Bacterial Species : While specific bacterial pathways for 4-(methylthio)-3-butenyl isothiocyanate are not extensively detailed, research on other isothiocyanates provides insight. Gram-positive bacteria, including species of Bacillus and Staphylococcus, have been shown to degrade glucosinolates and their hydrolysis products. nih.gov The primary mechanism of toxicity and subsequent metabolism often involves the reaction of the electrophilic isothiocyanate group with sulfhydryl (-SH) groups of amino acids and proteins within the bacterial cells, leading to enzyme inactivation and disruption of cellular functions. researchgate.net This can also include reactions with glutathione (B108866), a key cellular antioxidant. researchgate.net
| Factor | Influence on Bacterial Degradation of Isothiocyanates | Reference |
| Soil Microbiota | Major contributor to the reduction and breakdown of ITCs in soil. | nih.govresearchgate.net |
| Soil pH | Higher pH values can favor interactions with ITCs and increase degradation rates. | nih.govresearchgate.net |
| Previous Exposure | Soils previously treated with ITCs may exhibit accelerated degradation due to adapted microbial communities. | nih.gov |
| Chemical Structure | The specific structure of the isothiocyanate influences its stability and degradation rate in soil. | nih.gov |
Fungi also play a significant role in the metabolism of isothiocyanates in the soil. While many isothiocyanates exhibit fungicidal properties by disrupting pathogen cell membranes, some soil fungi have developed mechanisms to degrade these compounds. mdpi.com
Research on the effects of allyl isothiocyanate fumigation showed an increase in the relative abundance of fungi known to degrade organic matter, such as Aspergillus and Penicillium. nih.gov Brown-rot fungi are known to employ various pathways to break down complex organic molecules. researchgate.net Fungal degradation of complex plant compounds like procyanidins by Aspergillus niger has been shown to result in smaller molecules through enzymatic action. mdpi.com It is likely that fungi metabolize isothiocyanates through enzymatic pathways that break down the molecule, although specific breakdown products of 4-(methylthio)-3-butenyl isothiocyanate by fungi are not well-documented. The initial step would likely involve conjugation or modification of the reactive isothiocyanate group to detoxify the compound.
Metabolic Fate in Herbivores and Detritivores (non-human, non-clinical)
When herbivores, particularly insects, consume plant material containing glucosinolates, they are exposed to the resulting isothiocyanates. Many have evolved detoxification mechanisms to cope with these defensive compounds.
The primary metabolic pathway for isothiocyanate detoxification in insects involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). mdpi.com This process is a common phase II detoxification reaction.
Conjugation : The electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 4-(methylthio)-3-butenyl isothiocyanate reacts with the nucleophilic thiol group of glutathione.
Enzymatic Catalysis : This reaction is facilitated by GST enzymes, resulting in the formation of a dithiocarbamate (B8719985) conjugate. mdpi.com
Further Processing : This initial conjugate is typically further metabolized through the mercapturic acid pathway. The glutamate and glycine residues are cleaved, and the remaining cysteine conjugate is N-acetylated to form a mercapturic acid, which is more water-soluble and can be more easily excreted.
Studies on various isothiocyanates in insects, such as the red imported fire ant (Solenopsis invicta), have demonstrated that GSTs play a crucial role in their detoxification. mdpi.com Inhibition of GST activity by isothiocyanates was observed, indicating that these enzymes are a direct target and play a significant role in the insect's defense against these plant compounds. mdpi.com In addition to GSTs, esterases (EST) may also be involved in the detoxification process. mdpi.com
Absorption and Excretion in Insect Models
Detailed studies on the specific absorption and excretion of 4-(methylthio)-3-butenyl isothiocyanate in insect models are limited. However, research on generalist lepidopteran herbivores that consume plants containing various glucosinolates, the precursors to isothiocyanates, provides insight into the likely metabolic processes.
Generalist insect larvae, such as Spodoptera littoralis, have been shown to detoxify ingested isothiocyanates by conjugating them with glutathione (GSH). nih.gov This conjugation is a critical step in neutralizing the reactivity of the isothiocyanate group. The resulting glutathione conjugates can then be further metabolized and excreted. While direct evidence for 4-(methylthio)-3-butenyl isothiocyanate is scarce, it is plausible that it follows a similar detoxification route in insects that feed on plants containing its precursor, glucoraphasatin.
Studies on other isothiocyanates, like 4-methylsulfinylbutyl isothiocyanate (sulforaphane), in generalist lepidopteran larvae have demonstrated that a significant portion of the ingested isothiocyanate is excreted unmetabolized, while a smaller fraction is eliminated as glutathione conjugate derivatives. researchgate.net This suggests that while insects possess the enzymatic machinery for detoxification, the efficiency of this process can vary. The detoxification of isothiocyanates in these insects is a defense mechanism against the toxic effects of these plant-derived compounds, which can otherwise lead to reduced growth and developmental delays. nih.gov The depletion of glutathione and its precursor cysteine during this detoxification process can have significant metabolic consequences for the insect, potentially impacting protein metabolism. nih.gov
Table 1: General Detoxification Mechanisms of Isothiocyanates in Insects
| Detoxification Phase | Mechanism | Key Molecules Involved | Outcome |
| Phase II | Glutathione Conjugation | Glutathione S-transferases (GSTs), Glutathione (GSH) | Formation of less toxic, water-soluble glutathione conjugates |
| Excretion | Transport and Elimination | N/A | Removal of isothiocyanates and their metabolites from the body |
Note: This table represents generalized pathways for isothiocyanates in insects, as specific data for 4-(methylthio)-3-butenyl isothiocyanate is not available.
Detoxification Mechanisms in Animal Models (e.g., conjugation to glutathione in liver)
In animal models, the detoxification of isothiocyanates, including presumably 4-(methylthio)-3-butenyl isothiocyanate, is a well-established process primarily occurring in the liver. The central mechanism is the mercapturic acid pathway, which converts the reactive isothiocyanate into a more water-soluble and readily excretable form.
The initial and most critical step in this pathway is the conjugation of the isothiocyanate with the endogenous antioxidant glutathione (GSH). This reaction can occur non-enzymatically but is significantly accelerated by a family of enzymes known as glutathione S-transferases (GSTs). nih.govencyclopedia.pubmdpi.com The resulting glutathione conjugate is then sequentially metabolized.
The metabolic cascade proceeds as follows:
Glutathione Conjugation: The electrophilic carbon atom of the isothiocyanate group of 4-(methylthio)-3-butenyl isothiocyanate reacts with the nucleophilic thiol group of glutathione, forming a dithiocarbamate conjugate.
Amino Acid Cleavage: The glutamate and glycine residues are cleaved from the glutathione conjugate by the enzymes γ-glutamyltransferase and dipeptidase, respectively. This leaves a cysteine conjugate.
N-acetylation: The cysteine conjugate is then acetylated by N-acetyltransferase to form the final product, a mercapturic acid (N-acetylcysteine conjugate).
These mercapturic acid derivatives are water-soluble and can be efficiently eliminated from the body, primarily through urine. nih.gov Studies in rats have shown that after administration of other isothiocyanates like sulforaphane (B1684495), the major urinary metabolites are the corresponding N-acetylcysteine conjugates. nih.gov While direct studies on the urinary metabolites of 4-(methylthio)-3-butenyl isothiocyanate are not extensively detailed, it is highly probable that it follows this same metabolic fate. However, it has been noted that the parent compound, 4-(methylthio)-3-butenyl isothiocyanate, may not be a stable metabolite found in human urine, suggesting efficient conversion to its conjugates. researchgate.net
The liver is the primary site for this detoxification process due to its high concentration of glutathione and glutathione S-transferases. encyclopedia.pubmdpi.com The efficiency of this conjugation and subsequent excretion is a key factor in mitigating the potential toxicity of isothiocyanates. nih.gove-century.usresearchgate.netnih.govsci-hub.se
Table 2: Key Enzymes and Metabolites in the Mercapturic Acid Pathway for Isothiocyanates
| Step | Enzyme | Substrate | Product |
| 1 | Glutathione S-transferase (GST) | Isothiocyanate + Glutathione (GSH) | Isothiocyanate-GSH conjugate |
| 2 | γ-Glutamyltransferase | Isothiocyanate-GSH conjugate | Isothiocyanate-cysteinyl-glycine |
| 3 | Dipeptidase | Isothiocyanate-cysteinyl-glycine | Isothiocyanate-cysteine conjugate |
| 4 | N-Acetyltransferase | Isothiocyanate-cysteine conjugate | Mercapturic acid (Isothiocyanate-N-acetylcysteine) |
Note: This table outlines the general mercapturic acid pathway for isothiocyanates. The specific metabolites for 4-(methylthio)-3-butenyl isothiocyanate would follow this enzymatic cascade.
Analytical Methodologies for 4 Methylthio 3 Butenylisothiocyanate Research
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and most critical step in the analysis of MTBITC is its extraction from the sample matrix. The choice of technique is dictated by the compound's physicochemical properties and the nature of the sample. Effective extraction aims to maximize the recovery of MTBITC while minimizing the co-extraction of interfering substances.
Solvent extraction is a foundational technique for isolating isothiocyanates (ITCs) from plant material. The selection of an appropriate solvent is crucial, as the polarity of the solvent directly influences the extraction efficiency. For MTBITC and other ITCs, a range of organic solvents has been explored and optimized.
n-Hexane: As a nonpolar solvent, n-hexane is effective for extracting lipophilic compounds. It has been successfully used to prepare extracts from daikon (Raphanus sativus), where MTBITC is a principal antimutagenic component. nih.govresearchgate.net The use of n-hexane is particularly advantageous when targeting less polar ITCs and minimizing the extraction of water-soluble matrix components.
Methanol (B129727): This polar protic solvent is utilized for extracting a broader range of compounds, including ITCs and their precursor glucosinolates. nih.govnih.gov Methanol's ability to disrupt plant cell structures facilitates the release of intracellular compounds. However, methanol extracts can be complex, often requiring further cleanup steps to remove pigments, sugars, and other polar interferences before chromatographic analysis. For instance, a methanol extract of Raphanus sativus was analyzed by GC-MS to identify MTBITC as the most abundant compound.
Dichloromethane (B109758) (DCM): With its intermediate polarity, dichloromethane is a versatile solvent for ITC extraction. It is often used following the aqueous hydrolysis of glucosinolates to capture the released ITCs. mdpi.com For example, in the extraction of sulforaphane (B1684495), a related isothiocyanate, dichloromethane is a common choice. mdpi.com Studies comparing dichloromethane/methanol mixtures to the traditional chloroform/methanol (Folch method) have shown that DCM can be an effective and safer alternative for lipid and fatty acid extraction, indicating its utility for extracting compounds like ITCs from complex biological samples. nih.gov
The optimization of solvent extraction involves considering factors such as solvent-to-solid ratio, extraction time, temperature, and the use of assistive techniques like ultrasonication, which can enhance recovery rates. researchgate.net
Interactive Data Table: Comparison of Solvents for Isothiocyanate Extraction
| Solvent | Polarity | Target Compounds | Advantages | Considerations |
| n-Hexane | Nonpolar | Lipophilic ITCs, oils | Selective for nonpolar compounds, reduces polar interferences. | May have lower efficiency for more polar ITCs. |
| Methanol | Polar | ITCs, Glucosinolates | High extraction efficiency for a broad range of compounds. | Co-extracts many interfering substances, requiring cleanup. |
| Dichloromethane | Intermediate | Broad range of ITCs | Good balance of polarity, effective post-hydrolysis. | Can co-extract some lipids and other interferences. |
Solid-Phase Extraction (SPE) is a crucial sample cleanup and concentration technique that follows initial solvent extraction, particularly for complex extracts like those obtained with methanol. SPE enhances the purity of the analyte and improves the sensitivity and reliability of subsequent chromatographic analysis. mostwiedzy.pl
The SPE protocol involves four primary steps:
Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) to solvate the functional groups, followed by equilibration with an aqueous solution (e.g., water) to prepare the sorbent for sample loading. mdpi.com
Loading: The crude sample extract is passed through the conditioned SPE cartridge. The target analyte, MTBITC, is retained on the sorbent material through specific interactions.
Washing: Interfering compounds are selectively removed from the cartridge using a solvent that is not strong enough to elute the analyte of interest. This step is critical for obtaining a clean final extract.
Eluting: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified and concentrated MTBITC to be collected. mdpi.com
The choice of sorbent is critical for successful SPE. For the simultaneous extraction of chemically diverse ITCs, divinylbenzene (B73037) (DVB)-based polymeric sorbents have shown high and balanced recovery rates for both aliphatic and aromatic ITCs. mostwiedzy.pl For instance, a study developing a method for ITC determination used C18 SPE cartridges for isolation and purification prior to derivatization and HPLC analysis. mostwiedzy.pl The optimization of SPE conditions, such as the volume and composition of washing and elution solvents, is essential to maximize the recovery of MTBITC. For example, increasing the elution volume of dichloromethane (from 2 to 6 mL) has been shown to increase the amount of extracted sulforaphane. mdpi.com
Chromatographic Separation and Detection Methods
Following extraction and purification, chromatographic techniques are employed to separate MTBITC from any remaining matrix components and to perform identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like MTBITC. In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, enabling highly specific identification.
GC-MS has been used to identify MTBITC in methanol extracts of Raphanus sativus. For related compounds, such as 3-butenyl isothiocyanate, headspace GC-MS methods have been developed for rapid, solvent-free analysis in mustard seeds. researchgate.net GC-MS/MS, a tandem MS technique, offers even greater selectivity and sensitivity, making it suitable for quantifying trace levels of analytes in complex biological matrices. nih.gov The validation of a GC-MS method typically involves establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ITCs, including MTBITC. mdpi.com It is particularly suited for thermally labile or non-volatile compounds. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for ITC analysis. researchgate.netresearchgate.net
A key advantage of HPLC is its compatibility with various detectors:
UV-Vis Detector: This detector measures the absorbance of the analyte at a specific wavelength. While some ITCs lack strong UV chromophores, MTBITC can be detected by UV. mdpi.comresearchgate.net
Diode Array Detector (DAD): A DAD, or photodiode array (PDA) detector, acquires a full UV-visible spectrum for each point in the chromatogram. This allows for the simultaneous monitoring of multiple wavelengths and provides spectral information that aids in peak identification and purity assessment. mostwiedzy.plresearchgate.net An RP-HPLC method was used to purify MTBITC from Korean radish roots, where it was characterized by its UV spectrum and mass spectrum. researchgate.net In another study, a high-temperature (60 °C) UHPLC-PDA method was developed for the simultaneous quantification of several ITCs, including 3-butenyl isothiocyanate, demonstrating high precision and accuracy. researchgate.net
HPLC methods for MTBITC have been shown to be convenient, accurate, and reproducible, with good linearity over a defined concentration range. researchgate.net For instance, one method demonstrated linearity between 10 and 120 nmol/mL. researchgate.net The purity of MTBITC extracted from daikon roots has been estimated to be as high as 98.0% using HPLC. nih.gov
Interactive Data Table: HPLC Method Parameters for Isothiocyanate Analysis
| Parameter | Description | Typical Values/Conditions for ITCs | Source |
| Column | Stationary Phase | Reversed-Phase C18 | researchgate.netnih.gov |
| Mobile Phase | Solvent(s) used for elution | Acetonitrile/Water or Methanol/Water mixtures | researchgate.netnih.gov |
| Detection | Method of sensing the analyte | UV (e.g., 241 nm, 245 nm) or DAD/PDA | researchgate.netresearchgate.net |
| Flow Rate | Speed of mobile phase | Typically 1.0 - 1.5 mL/min | researchgate.net |
| Temperature | Column operating temperature | Ambient or elevated (e.g., 60 °C) to improve separation | researchgate.net |
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. mdpi.com Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. mdpi.commdpi.com
SFC is considered a form of normal-phase chromatography and is particularly useful for the analysis and purification of thermally labile and chiral molecules. mdpi.com The technique is seen as a "green" alternative to HPLC due to the reduced use of organic solvents. While its application is less common than HPLC or GC, SFC has been used for the analysis of hydrolysis products of glucosinolates. mdpi.com The selection and optimization of stationary phases and mobile phase modifiers (like methanol) are key to expanding the applicability of SFC for analyzing a wide range of natural products, including polar and non-polar compounds like isothiocyanates. mdpi.com
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the unequivocal identification and structural analysis of 4-(methylthio)-3-butenyl isothiocyanate (MTBITC). These techniques provide detailed information about the molecular structure, functional groups, and electronic properties of the compound, ensuring its identity and purity in research settings.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
The structure of MTBITC (CH₃-S-CH=CH-CH₂-CH₂-N=C=S) suggests distinct signals in both ¹H and ¹³C NMR spectra.
Expected ¹H NMR Spectral Characteristics:
Methyl Protons (-S-CH₃): A singlet in the upfield region, characteristic of protons on a carbon adjacent to a sulfur atom.
Vinylic Protons (-CH=CH-): Two signals appearing as doublets or more complex multiplets in the olefinic region, with coupling constants indicating the stereochemistry (cis or trans) of the double bond.
Allylic and Aliphatic Protons (-CH₂-CH₂-): Multiplets corresponding to the two methylene (B1212753) groups, with their chemical shifts influenced by adjacent vinylic and isothiocyanate groups.
Isothiocyanate-adjacent Protons (-CH₂-NCS): A triplet in the downfield region due to the strong electron-withdrawing effect of the isothiocyanate group.
Expected ¹³C NMR Spectral Characteristics:
Methyl Carbon (-S-CH₃): A signal in the highly shielded (upfield) region of the spectrum.
Vinylic Carbons (-CH=CH-): Two signals in the characteristic range for sp²-hybridized carbons.
Aliphatic Carbons (-CH₂-CH₂-): Signals for the two methylene carbons in the sp³ region.
Isothiocyanate Carbon (-N=C=S): A highly deshielded signal in the downfield region, which is a hallmark of the isothiocyanate functional group chemicalbook.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-(Methylthio)-3-butenyl Isothiocyanate
| Group | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| -S-CH₃ | ¹³C | 15 - 25 | Quartet (if coupled to ¹H) |
| -S-CH₃ | ¹H | 2.0 - 2.5 | Singlet |
| -S-CH=CH- | ¹³C | 120 - 140 | Doublet (if coupled to ¹H) |
| -S-CH=CH- | ¹H | 5.0 - 6.5 | Multiplet |
| =CH-CH₂- | ¹³C | 30 - 40 | Triplet (if coupled to ¹H) |
| =CH-CH₂- | ¹H | 2.5 - 3.0 | Multiplet |
| -CH₂-CH₂-NCS | ¹³C | 40 - 50 | Triplet (if coupled to ¹H) |
| -CH₂-CH₂-NCS | ¹H | 3.5 - 4.0 | Triplet |
| -N=C=S | ¹³C | 125 - 135 | Singlet |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(methylthio)-3-butenyl isothiocyanate, the most prominent and diagnostic feature in its FTIR spectrum is the isothiocyanate (-N=C=S) functional group. This group exhibits a very strong and sharp absorption band due to its asymmetric stretching vibration, typically appearing in the 2000–2200 cm⁻¹ range. The analysis of related compounds, such as (4-methylpent-3-en-1-ynyl)methylthiocarbene, confirms the utility of FTIR in identifying key structural moieties in complex sulfur-containing molecules nih.gov.
Key Expected FTIR Absorption Bands:
-N=C=S Stretch: A strong, sharp peak between 2000 and 2200 cm⁻¹.
C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ for the alkenyl double bond.
C-H Stretch (sp²): Absorption bands typically above 3000 cm⁻¹.
C-H Stretch (sp³): Absorption bands typically below 3000 cm⁻¹.
C-S Stretch: A weaker absorption in the fingerprint region, usually between 600 and 800 cm⁻¹.
UV-Visible Spectroscopy for Quantification and Characterization
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. While it offers less structural detail than NMR or FTIR, it is a crucial tool for the quantification of isothiocyanates. MTBITC has been characterized using its UV spectrum following purification by high-performance liquid chromatography (HPLC) researchgate.net. Isothiocyanates generally exhibit strong absorbance in the low UV range. For instance, the related isothiocyanate sulforaphane is detected at wavelengths around 196-205 nm mdpi.com. This makes UV-Vis detection a highly sensitive and practical method when coupled with chromatographic separation techniques for quantifying MTBITC in complex mixtures, such as plant extracts researchgate.netnih.gov.
Quantitative Analysis and Derivatization Strategies
Accurate quantification of 4-(methylthio)-3-butenyl isothiocyanate is essential for understanding its concentration in natural sources and for various in vitro and in vivo studies. Direct analysis can be challenging due to the reactivity of the isothiocyanate group. Therefore, derivatization is often employed to enhance stability and detection sensitivity.
Derivatization for Enhanced Detection
To overcome the analytical challenges associated with the direct measurement of isothiocyanates, derivatization strategies are commonly used. These methods convert the reactive isothiocyanate into a more stable and easily detectable product, suitable for techniques like HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).
A widely used method is the cyclocondensation reaction with 1,2-benzenedithiol. mdpi.com This reaction is highly selective for isothiocyanates and produces a stable derivative, 1,3-benzodithiole-2-thione, which can be quantified. Another common approach involves reacting the isothiocyanate with a thiol-containing compound, such as N-acetyl-L-cysteine, to form a stable thiourea (B124793) derivative that can be readily analyzed by HPLC mdpi.com. These strategies improve the accuracy and reproducibility of quantification by creating a more stable analyte for analysis.
Absolute and Relative Quantification Protocols
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most established method for the quantitative analysis of 4-(methylthio)-3-butenyl isothiocyanate. researchgate.netmdpi.com Studies have developed and validated RP-HPLC assays that demonstrate good linearity and accuracy for quantifying MTBITC. For instance, one such assay showed excellent linearity in the concentration range of 10 to 120 nmol/mL researchgate.net.
This methodology has been applied to determine the concentration of MTBITC in various strains of daikon radish (Raphanus sativus). The amounts can vary significantly depending on the cultivar. For example, common improved strains contain lower amounts, while original wild strains contain substantially higher concentrations researchgate.net.
Table 2: Quantification of 4-(Methylthio)-3-butenyl Isothiocyanate (MTBITC) in Different Daikon (Raphanus sativus) Strains
| Daikon Strain | Type | MTBITC Concentration (μmol/100 g fresh weight) | Reference |
|---|---|---|---|
| Aokubi | Improved Common Strain | 71.0 | researchgate.net |
| Momoyama | Original Wild Strain | 168.0 | researchgate.net |
| Karami | Original Wild Strain | 363.5 | researchgate.net |
These quantitative protocols are crucial for correlating the concentration of MTBITC in dietary sources with its biological activities nih.govresearchgate.net. The extraction method and subsequent analytical procedure, as detailed in studies focusing on Chinese radish, are critical for obtaining accurate and reproducible results mdpi.com.
Structure Activity Relationships and Comparative Bioactivity of 4 Methylthio 3 Butenylisothiocyanate
Comparison with Other Aliphatic Isothiocyanates
Aliphatic isothiocyanates are characterized by a linear or branched carbon chain attached to the –N=C=S functional group. thepharmajournal.com 4-(methylthio)-3-butenyl isothiocyanate belongs to this class. Its bioactivity is influenced by features it shares with other aliphatic ITCs, as well as by its unique structural components.
The length of the alkyl side chain is a critical determinant of the biological efficacy of aliphatic isothiocyanates. However, the relationship is not always linear. Research indicates that an optimal chain length often exists for maximum activity in a specific biological system, a concept sometimes referred to as the "cut-off theory". nih.gov
A study on the inhibition of esophageal tumorigenesis by various isothiocyanates demonstrated this complex relationship. nih.gov In the study, 3-phenylpropyl isothiocyanate (PPITC) showed a stronger inhibitory effect than phenethyl isothiocyanate (PEITC), which has a shorter alkyl chain. nih.gov Conversely, benzyl (B1604629) isothiocyanate (BITC) and 4-phenylbutyl isothiocyanate (PBITC), with different chain lengths, had little inhibitory effect on tumor multiplicity. nih.gov This suggests that simply increasing the chain length does not guarantee increased efficacy. The physicochemical properties, such as hydrophobicity and steric hindrance conferred by the alkyl chain, play a crucial role in the compound's ability to interact with cellular targets.
For alkylresorcinols, a different class of compounds, antioxidant activity in oil-in-water emulsions was found to be optimal at an intermediate alkyl chain length, with longer chains showing decreased activity. nih.gov This principle highlights that the biological environment and the specific activity being measured dictate the optimal molecular structure.
Table 1: Effect of Alkyl Chain Length on Inhibitory Activity of Select Isothiocyanates
| Compound Name | Alkyl/Arylalkyl Chain Structure | Observed Inhibitory Effect on NMBA Tumorigenesis nih.gov |
|---|---|---|
| Phenethyl isothiocyanate (PEITC) | -CH₂-CH₂-Phenyl | Strong (83-100% inhibition) |
| 3-Phenylpropyl isothiocyanate (PPITC) | -CH₂-CH₂-CH₂-Phenyl | Very Strong (clearer inhibitory effect than PEITC) |
| Benzyl isothiocyanate (BITC) | -CH₂-Phenyl | Little inhibitory effect |
| 4-Phenylbutyl isothiocyanate (PBITC) | -CH₂-CH₂-CH₂-CH₂-Phenyl | Little inhibitory effect |
The presence of a sulfide (B99878) group, as seen in the methylthio [-S(CH₃)] moiety of 4-(methylthio)-3-butenyl isothiocyanate, significantly impacts its bioactivity. Substituents on sulfur-centered radicals can profoundly affect their stability. researchgate.net The stabilizing effects often result from electron delocalization, which can enhance the radical-scavenging and other biological activities of the molecule. researchgate.net Specifically, sulfur-containing substituents are noted to have a substantial stabilizing effect on these radicals. researchgate.net
Research on the nematicidal properties of 4-(methylthio)-3-butenyl isothiocyanate (also known as raphasatin) has underscored the importance of its sulfur-containing side chain. researchgate.net When compared with 11 other structurally similar isothiocyanates, the sulfur group at position 4, along with the double bond at position 3, was found to be crucial for its high nematicidal activity. researchgate.net This indicates that the sulfide substituent is not merely a structural placeholder but an active contributor to the compound's specific biological functions.
Differences in Bioactivity from Aromatic Isothiocyanates
The primary structural difference between aliphatic and aromatic compounds lies in the absence or presence of an aromatic ring, such as a benzene (B151609) ring. thepharmajournal.compflaumer.comyoutube.com Aliphatic compounds like 4-(methylthio)-3-butenyl isothiocyanate have open-chain structures, while aromatic isothiocyanates, such as phenethyl isothiocyanate (PEITC), incorporate a stable ring structure. thepharmajournal.comyoutube.com This fundamental difference leads to distinct chemical properties and, consequently, different biological activities.
Aromatic compounds are generally more stable due to the delocalized pi-electrons in their ring structure. dilbahararomas.com In contrast, aliphatic compounds can be more volatile. dilbahararomas.com In terms of bioactivity, these structural differences can manifest in varying efficacy and mechanisms of action. For instance, a comparative study on glioblastoma cells found that while both the aliphatic ITC sulforaphane (B1684495) (SFN) and the aromatic PEITC could inhibit cell proliferation in vitro, only SFN was effective at decreasing tumor weight in an in vivo animal model. mdpi.com This highlights that the structural class (aliphatic vs. aromatic) can influence a compound's absorption, distribution, metabolism, and ultimately its effectiveness in a complex biological system.
Table 2: General Comparison of Aliphatic and Aromatic Isothiocyanates
| Property | Aliphatic Isothiocyanates (e.g., Sulforaphane, 4-(methylthio)-3-butenyl isothiocyanate) | Aromatic Isothiocyanates (e.g., Phenethyl isothiocyanate) |
|---|---|---|
| Core Structure | Open carbon chain (straight or branched). thepharmajournal.com | Contains one or more aromatic (benzene) rings. thepharmajournal.comyoutube.com |
| Chemical Stability | Generally less stable, can be more volatile. dilbahararomas.com | Higher stability due to resonance in the aromatic ring. dilbahararomas.com |
| Bioactivity Profile | Activity is highly dependent on chain length and substituents. nih.gov | Activity is influenced by the aromatic structure and its substituents. nih.govmdpi.com |
| Example of Differential Efficacy | Sulforaphane was effective in an in vivo glioblastoma model. mdpi.com | PEITC was effective in vitro but not in the same in vivo glioblastoma model. mdpi.com |
Synergistic and Antagonistic Effects with Other Plant Secondary Metabolites
The bioactivity of an isothiocyanate can be modulated when it is combined with other phytochemicals, leading to either synergistic (enhanced) or antagonistic (reduced) effects. While direct studies on 4-(methylthio)-3-butenyl isothiocyanate are limited, research on the closely related aliphatic isothiocyanate sulforaphane (SFN) provides significant insights into these interactions. frontiersin.org
Preclinical studies have shown that SFN can act synergistically with several other compounds. frontiersin.org
Synergy with Genistein (B1671435): SFN showed strong synergistic effects with the isoflavone (B191592) genistein in inhibiting breast cancer cell growth, with combination index (CI) values below 0.7. frontiersin.org
Synergy with Luteolin: When combined with the flavonoid luteolin, SFN exhibited enhanced anti-inflammatory properties by more potently inhibiting nitric oxide production and pro-inflammatory pathways. frontiersin.org
Synergy between ITCs: The combination of SFN with the aromatic isothiocyanate PEITC has been shown to exert synergistic effects in inhibiting inflammation. frontiersin.org
Conversely, antagonistic interactions are also possible. The combination of SFN and curcumin (B1669340), another well-known phytochemical, resulted in a relatively high antagonistic effect in one study. frontiersin.org
A study directly comparing 4-(methylthio)-3-butenyl isothiocyanate (MTBITC) and curcumin in a hamster model of pancreatic carcinogenesis found that MTBITC significantly decreased the incidence of pancreatic lesions when administered during the initiation stage, whereas curcumin had no preventive effect under the same conditions. researchmap.jp This demonstrates that even when not acting in a direct synergistic or antagonistic manner, the comparative bioactivity of phytochemicals is highly context-dependent.
Table 3: Interactive Effects of Aliphatic Isothiocyanates with Other Compounds
| Aliphatic ITC | Combined Compound | Observed Effect | Biological Context | Reference |
|---|---|---|---|---|
| Sulforaphane (SFN) | Genistein | Synergism | Mammary cancer prevention | frontiersin.org |
| Sulforaphane (SFN) | Luteolin | Synergism | Anti-inflammatory activity | frontiersin.org |
| Sulforaphane (SFN) | Phenethyl isothiocyanate (PEITC) | Synergism | Anti-inflammatory activity | frontiersin.org |
| Sulforaphane (SFN) | Curcumin | Antagonism | Cytotoxicity in colon cancer cells | frontiersin.org |
| 4-(methylthio)-3-butenyl isothiocyanate (MTBITC) | Curcumin | Comparative (MTBITC effective, Curcumin not) | Pancreatic carcinogenesis prevention | researchmap.jp |
Advanced Research Approaches in 4 Methylthio 3 Butenylisothiocyanate Investigations
Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
Omics technologies offer a holistic view of the molecular events associated with 4-MTBITC, from the genes that code for its synthesis to the metabolic aftermath of its presence in biological systems.
The biosynthesis of 4-MTBITC originates from its glucosinolate precursor, glucoraphasatin. The formation and response to this isothiocyanate involve a complex interplay of genes and enzymes.
Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in identifying genes that are differentially expressed in response to 4-MTBITC. For instance, studies have shown that 4-MTBITC can induce the expression of cytoprotective genes, including phase II detoxification enzymes. In human esophageal epithelial cells, treatment with 4-MTBITC led to increased mRNA levels of HMOX1, NQO1, and GCLC. This response is mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a key transcription factor that regulates cellular antioxidant responses.
Proteomics , the large-scale study of proteins, complements transcriptomics by confirming that the changes in gene expression translate to functional protein levels. Upon exposure to 4-MTBITC, the protein levels of Nrf2 were observed to increase. In other studies focusing on cancer cells, 4-MTBITC treatment has been shown to modulate proteins involved in apoptosis, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl2. Furthermore, the cleavage of caspase-9 and PARP-1, critical events in the apoptotic cascade, were also observed.
The table below summarizes key genes and proteins identified in research and their roles in the cellular response to 4-MTBITC.
| Gene/Protein | Omics Technology | Organism/Cell Line | Observed Effect of 4-MTBITC | Function/Pathway | Reference |
| HMOX1 (Heme Oxygenase 1) | Transcriptomics | Human Esophageal Epithelial (Het-1A) | Increased mRNA levels | Antioxidant defense, cytoprotection | |
| NQO1 (NAD(P)H Quinone Dehydrogenase 1) | Transcriptomics | Human Esophageal Epithelial (Het-1A) | Increased mRNA levels | Detoxification of quinones, cytoprotection | |
| GCLC (Glutamate-Cysteine Ligase Catalytic Subunit) | Transcriptomics | Human Esophageal Epithelial (Het-1A) | Increased mRNA levels | Rate-limiting enzyme in glutathione (B108866) synthesis | |
| Nrf2 (Nuclear factor (erythroid-derived 2)-like 2) | Proteomics | Human Esophageal Epithelial (Het-1A) | Increased protein levels | Transcription factor for antioxidant response | |
| Bax (Bcl-2-associated X protein) | Proteomics | Human Colon Carcinoma (LoVo, HCT-116, HT-29) | Increased protein expression | Pro-apoptotic | |
| Bcl2 (B-cell lymphoma 2) | Proteomics | Human Colon Carcinoma (LoVo, HCT-116, HT-29) | Decreased protein expression | Anti-apoptotic | |
| Caspase-9 | Proteomics | Human Colon Carcinoma (LoVo, HCT-116, HT-29) | Increased cleavage | Initiator caspase in intrinsic apoptosis | |
| PARP-1 | Proteomics | Human Colon Carcinoma (LoVo, HCT-116, HT-29) | Increased cleavage | DNA repair, apoptosis marker |
Metabolomics involves the comprehensive analysis of all metabolites in a biological sample, providing a functional readout of the cellular state. Research on a related compound, 4-(methylthio)butyl isothiocyanate (4-MTBITC), which differs slightly in its chemical structure, provides insights into the potential metabolic impact of such isothiocyanates.
In studies using rat models, exposure to 4-(methylthio)butyl isothiocyanate resulted in significant alterations to the global metabolic profile. Amino acid profiling of blood plasma revealed a notable downregulation of several amino acids crucial for the proliferation of rapidly growing cancer cells. Specifically, the levels of serine, arginine, alanine, asparagine, and glutamic acid were reduced following treatment. This suggests that the compound may interfere with cancer cell metabolism by limiting the availability of essential building blocks.
Furthermore, the compound was found to inhibit the upregulation of glycolytic enzymes, which are often overexpressed in cancer cells to support their high energy demands. This modulation of the glycolytic pathway, coupled with changes in amino acid levels, highlights the profound impact of this class of isothiocyanates on cellular metabolism.
The following table details the metabolic changes observed in response to isothiocyanate exposure in a rat model.
| Metabolite Class | Specific Metabolite | Biological Fluid | Observed Effect of Exposure | Implied Pathway | Reference |
| Amino Acid | Serine | Blood Plasma | Decreased | Amino Acid Metabolism | |
| Amino Acid | Arginine | Blood Plasma | Decreased | Amino Acid Metabolism | |
| Amino Acid | Alanine | Blood Plasma | Decreased | Amino Acid Metabolism | |
| Amino Acid | Asparagine | Blood Plasma | Decreased | Amino Acid Metabolism | |
| Amino Acid | Glutamic Acid | Blood Plasma | Decreased | Amino Acid Metabolism | |
| Enzyme Group | Glycolytic Enzymes | - | Inhibition of upregulation | Glycolysis |
While these findings are for a closely related compound, they establish a strong precedent for using metabolomics to map the systemic effects of 4-(methylthio)-3-butenyl isothiocyanate exposure.
Compound Name Reference Table
| Compound Name | Abbreviation |
| 4-(methylthio)-3-butenyl isothiocyanate | 4-MTBITC |
| 4-(methylthio)butyl isothiocyanate | 4-MTBITC |
| Glucoraphasatin | GRH |
| Heme Oxygenase 1 | HMOX1 |
| NAD(P)H Quinone Dehydrogenase 1 | NQO1 |
| Glutamate-Cysteine Ligase Catalytic Subunit | GCLC |
| Nuclear factor (erythroid-derived 2)-like 2 | Nrf2 |
| Bcl-2-associated X protein | Bax |
| B-cell lymphoma 2 | Bcl2 |
| Poly (ADP-ribose) polymerase 1 | PARP-1 |
| Paclitaxel | PTX |
| 7,12-dimethylbenz[a]anthracene (B13559) | DMBA |
| N-nitrosomethylbenzylamine | NMBA |
| Phenethyl isothiocyanate | PEITC |
| Sulforaphane (B1684495) | SFN |
| 4-methylsulfinyl-3-butenyl isothiocyanate | GRE-ITC |
| 2,2-diphenyl-1-picrylhydrazyl | - |
| tert-butyl hydroperoxide | - |
| Alpha-tocopherol | - |
| Hydrogen peroxide | H2O2 |
| N-acetyl-l-cysteine | - |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | ME-2,4cPP |
| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate | - |
| Xyloglucan xyloglucosyl transferase | - |
| H+-ATPase | - |
| Mitochondrial ascorbate (B8700270) peroxidase | - |
| Cytochrome-c | - |
| Apoptotic protease activating factor 1 | Apaf-1 |
| Akt/mTOR signaling pathway | - |
| Mitogen-activated protein kinase | MAPK |
| Extracellular signal-regulated kinase | - |
| c-Jun N-terminal kinase | - |
| Hypoxia-inducible factor 1-alpha | HIF-1α |
| Cytochrome P450 | CYP |
| N-nitrosobis(2-oxopropyl)amine | BOP |
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate biosynthetic pathways. In the context of 4-(methylthio)-3-butenyl isothiocyanate (4-MTBITC), this methodology is primarily applied to understand the biosynthesis of its precursor, glucoraphasatin, within plants like radish (Raphanus sativus).
While direct isotopic tracing studies on the metabolic fate of 4-MTBITC in animals or humans are not extensively documented in publicly available research, the principles of this technique are well-established. Such an experiment would typically involve synthesizing 4-MTBITC with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), or a radioactive isotope like Carbon-14 (¹⁴C). Administering this labeled compound to a biological system would allow researchers to track its absorption, distribution, metabolism, and excretion. By analyzing various tissues and biofluids using techniques like mass spectrometry or liquid scintillation counting, one could identify the metabolic products of 4-MTBITC and the pathways involved in its biotransformation.
In the realm of plant biology, isotopic labeling has been fundamental to understanding the biosynthesis of glucosinolates, the parent compounds of isothiocyanates. Research has established that glucosinolate biosynthesis involves three main stages:
Chain elongation of a precursor amino acid.
Core structure synthesis , where the amino acid is converted to the characteristic glucosinolate structure.
Side-chain modification , which creates the diversity of glucosinolates observed in nature.
For glucoraphasatin, the precursor to 4-MTBITC, the pathway begins with the amino acid methionine. Isotopic labeling experiments using labeled methionine would allow researchers to follow the carbon and nitrogen atoms as they are incorporated into the final glucoraphasatin molecule, confirming the roles of specific enzymes and intermediate compounds. For example, feeding plants a ¹³C-labeled precursor and subsequently analyzing the plant tissues with mass spectrometry can reveal the extent and rate of incorporation of the label into glucoraphasatin and, consequently, into 4-MTBITC upon hydrolysis.
The table below outlines a hypothetical experimental design for an isotopic tracing study of 4-MTBITC metabolism, based on standard methodologies.
| Experimental Step | Description | Rationale | Analytical Method |
| 1. Synthesis | Synthesize 4-MTBITC with a stable isotope label (e.g., ¹³C in the butenyl chain or isothiocyanate group). | The isotopic label acts as a tracer that can be distinguished from the naturally abundant ¹²C, allowing the compound and its metabolites to be tracked. | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |
| 2. Administration | Administer the labeled 4-MTBITC to an in vivo model (e.g., rat) or in vitro system (e.g., cell culture). | To introduce the tracer into the biological system being studied. | - |
| 3. Sample Collection | Collect biological samples (e.g., blood, urine, feces, tissues) at various time points after administration. | To capture the compound and its metabolites as they are processed and distributed throughout the system. | - |
| 4. Extraction & Analysis | Extract metabolites from the collected samples and analyze them using high-resolution mass spectrometry (LC-MS/MS). | To separate, identify, and quantify the parent labeled compound and any new molecules (metabolites) that contain the isotopic label. | LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) |
| 5. Pathway Elucidation | Identify the chemical structures of the labeled metabolites. | To reconstruct the metabolic pathways, identifying key biotransformation reactions such as conjugation (e.g., with glutathione) or oxidation. | Tandem Mass Spectrometry (MS/MS), NMR |
Although specific results for 4-MTBITC are scarce, this approach remains a critical and advanced method for future research to definitively map its metabolic journey and interactions within a biological system.
Compound Name Reference Table
| Compound Name | Abbreviation |
| 4-(methylthio)-3-butenyl isothiocyanate | 4-MTBITC |
| Glucoraphasatin | - |
| Carbon-13 | ¹³C |
| Carbon-14 | ¹⁴C |
| Nitrogen-15 | ¹⁵N |
| Methionine | - |
| Glutathione | - |
Computational modeling and chemoinformatics are indispensable tools in modern pharmacology and toxicology, enabling the prediction of molecular interactions and biological activities. For 4-(methylthio)-3-butenyl isothiocyanate (4-MTBITC), these in silico approaches provide valuable insights that can guide and refine wet-lab experimentation.
Computational Modeling and Chemoinformatics
Molecular Docking Simulations for Target Interactions (e.g., enzyme active sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-MTBITC) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial for identifying potential protein targets and understanding the mechanism of action at an atomic level.
While specific molecular docking studies exclusively focused on 4-MTBITC are not widely published, the methodology is broadly applied to the isothiocyanate class of compounds. The primary mode of interaction for isothiocyanates is the electrophilic carbon atom of the -N=C=S group, which readily reacts with nucleophilic groups on proteins, particularly the sulfhydryl (-SH) group of cysteine residues.
A typical molecular docking simulation for 4-MTBITC would involve:
Preparation of the Ligand: The 3D structure of 4-MTBITC is generated and optimized for its lowest energy conformation.
Selection of the Protein Target: A protein of interest (e.g., tubulin, Keap1, a cytochrome P450 enzyme) is selected based on experimental evidence or hypothesis. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm systematically places the 4-MTBITC molecule in the active or allosteric site of the target protein, sampling numerous positions and orientations.
Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and, most importantly for isothiocyanates, the proximity to reactive residues like cysteine.
In silico analyses of other isothiocyanates have successfully predicted their binding to proteins like tubulin, where they interfere with microtubule dynamics, and Keap1, leading to the activation of the Nrf2 antioxidant pathway. Similar simulations for 4-MTBITC could reveal its potential to bind to these or other novel protein targets, helping to explain its observed biological effects. For example, docking 4-MTBITC into the active site of a specific cytochrome P450 enzyme could predict whether it acts as a substrate or an inhibitor, which has implications for its role in modulating carcinogen metabolism.
The table below illustrates a hypothetical summary of results from a molecular docking study of 4-MTBITC with a potential protein target.
| Protein Target | Putative Binding Site | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Type |
| Tubulin | Colchicine-binding site | Cys241, Leu242, Val318 | -8.2 | Covalent bond (with Cys241), Hydrophobic interactions |
| Keap1 | Kelch domain (Nrf2 binding site) | Cys151, Arg415, Ser508 | -7.5 | Covalent bond (with Cys151), Hydrogen bond |
| Cytochrome P450 2E1 | Active site (Heme pocket) | Phe478, Thr303 | -6.9 | Hydrophobic interactions, π-stacking |
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, untested compounds.
For isothiocyanates, QSAR studies have been conducted to understand how variations in their chemical structure affect their biological properties, such as anticancer activity or their ability to induce phase II enzymes. Key structural features often examined include:
The length and branching of the alkyl chain.
The presence of functional groups like double bonds or sulfur atoms.
Aromatic vs. aliphatic nature of the side chain.
Electronic properties, such as the electrophilicity of the isothiocyanate carbon.
A study comparing various isothiocyanates found that the presence of a double bond at the C3 position of the alkyl side chain was important for its nematicidal activity. This finding is directly relevant to 4-MTBITC, which possesses this specific structural feature.
Another QSAR study on a library of 45 isothiocyanates found that aromatic ITCs were generally more efficient at releasing hydrogen sulfide (B99878) (H₂S) than aliphatic ones. It also noted that electron-withdrawing groups on an aromatic ring enhanced this activity. While 4-MTBITC is an aliphatic isothiocyanate, such studies provide a framework for understanding which of its structural components are most critical for a given biological effect.
A hypothetical QSAR model for the antiproliferative activity of isothiocyanates might look like the following equation:
Log(IC₅₀) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MW) + ...
Where:
IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.
LogP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, representing electrophilicity.
MW is the molecular weight.
β values are the coefficients determined from the model, indicating the weight of each descriptor.
By calculating these descriptors for 4-MTBITC and inputting them into a validated QSAR model, researchers could predict its activity and compare it with other known isothiocyanates, thereby guiding the synthesis of new analogues with potentially enhanced properties.
Conclusion and Future Research Directions for 4 Methylthio 3 Butenylisothiocyanate
Synthesis of Current Knowledge on 4-(METHYLTHIO)-3-BUTENYLISOTHIOCYANATE
4-(Methylthio)-3-butenyl isothiocyanate (MTBITC), also known as raphasatin, is a naturally occurring isothiocyanate and the principal pungent and bioactive compound found in radish (Raphanus sativus), particularly in daikon, the Japanese white radish. uidaho.eduresearchgate.netbohrium.com Its formation occurs through the enzymatic hydrolysis of its precursor, 4-(methylthio)-3-butenyl glucosinolate (glucoraphasatin), by the enzyme myrosinase when the plant tissue is damaged. uidaho.eduresearchgate.net Research has established that the concentration of MTBITC can vary significantly between different radish strains, with wild strains containing substantially higher amounts than common cultivated varieties. bohrium.com
The biological activities of MTBITC have been a primary focus of scientific investigation. Studies have demonstrated its potential as an antimutagenic agent. bohrium.com Furthermore, research has highlighted its chemopreventive effects, with investigations showing its ability to induce apoptosis and inhibit the proliferation of various cancer cell lines, including those of the esophagus, breast, and glioblastoma. nih.govresearchgate.netnih.govnih.gov The mechanisms underlying these effects are reported to involve the modulation of genes related to apoptosis and cell cycle regulation. researchgate.netnih.govnih.gov
Remaining Knowledge Gaps and Unexplored Research Avenues
Despite the existing body of research, significant knowledge gaps remain, presenting numerous avenues for future scientific exploration.
Deeper Elucidation of Regulatory Mechanisms in Biosynthesis
While the immediate precursor, glucoraphasatin, and the hydrolyzing enzyme, myrosinase, are known, the intricate regulatory network governing the biosynthesis of MTBITC is not fully understood. Recent studies have begun to shed light on the genetic control of glucoraphasatin production in radish.
Key genes involved in the biosynthesis of aliphatic glucosinolates, the class to which glucoraphasatin belongs, have been identified. These include transcription factors such as RsMYB28 and RsMYB29, which are believed to regulate a suite of biosynthesis genes. nih.govmdpi.comnih.gov One study identified RsMYB28 as a key positive regulator of glucoraphasatin content, co-expressed with other crucial genes like RsSUR1. nih.gov Another study pointed to the transcription factor at the MYB29 locus as a primary regulator of 13 aliphatic glucosinolate biosynthesis genes involved in the glucoraphasatin pathway. mdpi.comnih.gov Furthermore, a specific enzyme, GLUCORAPHASATIN SYNTHASE 1 (GRS1), a 2-oxoglutarate-dependent dioxygenase, has been identified as essential for the synthesis of glucoraphasatin. oup.com
However, a deeper understanding of how environmental factors, developmental stages, and the interplay between different regulatory genes and enzymes influence the final concentration of MTBITC in radish is still needed. Future research should focus on detailed functional characterization of these genes and the signaling pathways that respond to external and internal cues to modulate MTBITC levels.
Comprehensive Ecological Impact Assessments
The ecological role of 4-(methylthio)-3-butenyl isothiocyanate is a largely unexplored area. Isothiocyanates, in general, are known to be part of the chemical defense system of Brassicaceae plants against herbivores and pathogens. nih.gov Studies on radish extracts have demonstrated allelopathic effects, inhibiting the germination and growth of other plant species, including various weeds and crops like wheat. researchgate.netjaper.in These effects are attributed to the release of allelochemicals, with isothiocyanates being prime candidates. nih.gov
Characterization of Novel Degradation Products and Their Bioactivity
Isothiocyanates are known to be reactive and can degrade into various other compounds. For instance, a study on the related compound sulforaphene (B1682523) (4-methylsulfinyl-3-butenyl isothiocyanate) identified its degradation product as 6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione. nih.gov Another study noted that 4-methylthio-3-butenyl isothiocyanate itself is a breakdown product of glucodehydroerucin. researchgate.net It has also been mentioned that raphasatin is a reactive unsaturated isothiocyanate that tends to form cyclic products. nih.gov
However, there is a significant lack of research specifically focused on the degradation pathways of MTBITC under various environmental and biological conditions and the identification of its novel degradation products. Crucially, the potential bioactivity of these degradation products remains unknown. It is plausible that some degradation products may possess unique biological properties, either beneficial or detrimental, that differ from the parent compound. Future research should aim to identify these novel degradation products and screen them for their bioactivity. One study has already indicated that raphasatin is a more potent inducer of detoxification enzymes than its degradation products, suggesting that the bioactivity of the parent compound and its metabolites can indeed differ. nih.gov
Methodological Advancements and Their Potential Contribution to Future Research
Advances in analytical chemistry offer powerful tools to address the existing knowledge gaps in MTBITC research. The inherent instability and lack of strong chromophores in many isothiocyanates present analytical challenges. nih.gov
Current and Advanced Analytical Techniques:
| Analytical Technique | Application in MTBITC Research | Potential Future Contributions |
| High-Performance Liquid Chromatography (HPLC) | Quantification of MTBITC and its precursor, often coupled with UV or mass spectrometry detectors. nih.govmdpi.com | Development of high-temperature HPLC methods to improve the accuracy of quantification by reducing compound precipitation in the chromatographic system. mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds, including MTBITC, in plant extracts. nih.gov | Can be used to analyze the profile of volatile degradation products of MTBITC in environmental samples. |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | Provides high-resolution separation and sensitive detection, enabling the analysis of complex mixtures containing isothiocyanates and their metabolites. nih.govresearchgate.net | UHPLC coupled with tandem mass spectrometry (MS/MS) can be used for the simultaneous analysis of MTBITC and its various metabolites in biological matrices, aiding in pharmacokinetic and metabolic studies. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for the identification of unknown metabolites and degradation products. ijpras.com | HRMS, combined with advanced data processing techniques like mass defect filtering, can facilitate the comprehensive screening and identification of novel MTBITC degradation products in complex environmental and biological samples. ijpras.comresearchgate.net |
| Derivatization Techniques | Use of reagents like N-acetyl-L-cysteine (NAC) or phenyl isothiocyanate (PITC) to improve the detection and stability of isothiocyanates for LC-MS analysis. nih.govnih.gov | Development of novel derivatization strategies can enhance the sensitivity and selectivity of methods for tracing MTBITC and its metabolites in various systems. |
These advanced methodologies will be instrumental in elucidating the biosynthesis and degradation pathways of 4-(methylthio)-3-butenyl isothiocyanate, assessing its ecological footprint, and uncovering the full spectrum of its biological activities and those of its metabolites.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(methylthio)-3-butenylisothiocyanate, and how are they experimentally determined?
- Answer : Critical properties include solubility (in polar/nonpolar solvents), stability under varying pH/temperature, and reactivity with nucleophiles. Methodologically, solubility is assessed via UV-Vis spectroscopy or HPLC under controlled conditions . Stability studies require kinetic monitoring using NMR or FTIR to track degradation products. Reactivity is evaluated via nucleophilic substitution assays (e.g., with thiols or amines), analyzed by LC-MS or GC-MS . Purity is confirmed via melting point analysis, elemental analysis, or high-resolution mass spectrometry (HRMS) .
Q. How can researchers synthesize this compound with high reproducibility?
- Answer : A common route involves the reaction of 3-butenylamine with carbon disulfide and methyl iodide under basic conditions. Key steps include:
- Optimizing molar ratios (e.g., 1:1.2 amine:CS₂) to minimize side products.
- Temperature control (0–5°C during thiourea formation) to prevent polymerization.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Reproducibility requires strict adherence to stoichiometry, inert atmosphere (N₂/Ar), and detailed characterization (¹H/¹³C NMR, IR) .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Answer : LC-MS/MS with reverse-phase C18 columns and electrospray ionization (ESI) provides sensitivity (detection limits ~0.1 ng/mL). For non-polar matrices, GC-MS with derivatization (e.g., silylation) enhances volatility. Validation parameters (linearity, recovery, precision) must comply with ICH guidelines, with internal standards (e.g., deuterated analogs) to correct matrix effects .
Advanced Research Questions
Q. How can factorial design optimize the synthesis and bioactivity testing of this compound?
- Answer : A 2³ factorial design evaluates factors like temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response variables include yield (%) and bioactivity (e.g., IC₅₀ in cancer cell lines). ANOVA identifies significant interactions (e.g., X₁×X₂ affects yield p < 0.05). For bioactivity, fractional factorial designs reduce experimental runs while testing dose-response relationships and synergy with other compounds .
Q. What theoretical frameworks explain the mechanism of this compound’s interaction with cellular targets?
- Answer : The compound’s electrophilic isothiocyanate group reacts with cysteine residues in Keap1, activating Nrf2-mediated antioxidant pathways. Computational studies (docking, MD simulations) model binding affinities using software like AutoDock Vina. Experimental validation includes site-directed mutagenesis (C151S Keap1) and Western blotting for Nrf2 nuclear translocation. Conflicting data on off-target effects (e.g., MAPK activation) require pathway enrichment analysis (Gene Ontology, KEGG) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies (e.g., IC₅₀ variability in cancer cell lines) may stem from differences in assay conditions (e.g., serum concentration, incubation time). Solutions include:
- Meta-analysis of published data to identify confounding variables.
- Standardized protocols (e.g., CLSI guidelines for cytotoxicity assays).
- Triangulation using orthogonal methods (e.g., apoptosis assays via Annexin V/PI vs. caspase-3 activation) .
Q. What methodological innovations can enhance the study of this compound’s pharmacokinetics?
- Answer : Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data (microsomal stability, plasma protein binding) to predict in vivo absorption. Advanced techniques:
- Microsampling LC-MS : Enables low-volume blood sampling in rodent studies.
- Caco-2 monolayer assays : Assess intestinal permeability.
- AI-driven QSAR models : Predict metabolites using tools like ADMET Predictor .
Methodological Guidelines
- Experimental Design : Pre-test/post-test designs with control groups (e.g., untreated vs. compound-treated cells) minimize bias .
- Data Reporting : Follow Beilstein Journal guidelines: detailed supplementary materials for synthesis protocols, raw spectral data, and statistical scripts .
- Ethical Compliance : For in vivo studies, include IACUC approval numbers and ARRIVE 2.0 checklist items .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
